N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide - 2034602-89-4

N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Catalog Number: EVT-3121172
CAS Number: 2034602-89-4
Molecular Formula: C19H16F3NO3S
Molecular Weight: 395.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ponatinib (3-(2-imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]- benzamide) []

  • Compound Description: Ponatinib is a tyrosine kinase inhibitor, primarily used in the treatment of chronic myeloid leukemia (CML). It exhibits potent activity against native BCR-ABL and various resistant mutants, including the T315I gatekeeper mutant. []
  • Relevance: While structurally distinct from N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, Ponatinib shares a key structural feature: the presence of a trifluoromethyl (-CF3) group attached to a phenyl ring. This motif is commonly incorporated in drug design to modulate lipophilicity, metabolic stability, and binding affinity. []

2. 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) []

  • Compound Description: AKE-72 is another potent pan-BCR-ABL inhibitor displaying activity against the T315I gatekeeper resistant mutant. Its development stemmed from efforts to improve upon existing indazole-based inhibitors. []
  • Relevance: Similar to Ponatinib, AKE-72 also contains a trifluoromethyl group attached to a phenyl ring. This highlights the significance of this motif in designing effective BCR-ABL inhibitors and its potential relevance to N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. []

3. N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) []

  • Compound Description: CHMFL-KIT-8140 is a type II cKIT kinase inhibitor designed to overcome drug resistance, particularly against the cKIT T670I gatekeeper mutant often encountered in gastrointestinal stromal tumors (GISTs). []
  • Relevance: CHMFL-KIT-8140 shares the trifluoromethyl-substituted phenyl ring with N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. This suggests that both compounds might belong to a broader class of kinase inhibitors or possess similar target profiles, warranting further investigation. []

4. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor antagonist exhibiting significant weight-loss efficacy in diet-induced obesity (DIO) mice. Its design focused on achieving high CB1R activity while minimizing blood-brain barrier penetration. []
  • Relevance: This compound, like N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, incorporates a trifluoromethyl group on a phenyl ring. Although their primary targets differ, this shared feature suggests potential overlap in their pharmacological profiles or metabolic pathways. []

5. 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) []

  • Compound Description: CHMFL-ABL/KIT-155 is a potent type II dual ABL/c-KIT kinase inhibitor demonstrating strong antiproliferative activity against CML and GISTs cell lines. Its unique hinge-binding mode distinguishes it from other type II inhibitors. []
  • Relevance: CHMFL-ABL/KIT-155 possesses the recurring trifluoromethyl-substituted phenyl ring motif also present in N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide. This further strengthens the possibility of these compounds sharing a common target class or exhibiting similar pharmacological properties. []

6. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide []

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor, designed by combining structural features from different GlyT1 inhibitor chemotypes. It shows potential as a therapeutic agent for schizophrenia, demonstrating significant effects in rodent models without undesirable central nervous system side effects. []
  • Relevance: This GlyT1 inhibitor, like N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, features a trifluoromethyl group on a pyridine ring. This structural similarity suggests potential commonalities in their binding modes or pharmacological activity, despite targeting different proteins. []

7. 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534) []

  • Compound Description: AP24534 is a potent pan-inhibitor of BCR-ABL, including the T315I mutation. It was discovered through structure-guided design efforts focusing on overcoming drug resistance in CML treatment. []
  • Relevance: AP24534, like N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, incorporates a trifluoromethyl group on a phenyl ring. This shared feature suggests potential similarities in their binding interactions with target proteins or their pharmacokinetic properties. []

Properties

CAS Number

2034602-89-4

Product Name

N-(4-(furan-3-yl)benzyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Molecular Formula

C19H16F3NO3S

Molecular Weight

395.4

InChI

InChI=1S/C19H16F3NO3S/c20-19(21,22)18-7-3-15(4-8-18)13-27(24,25)23-11-14-1-5-16(6-2-14)17-9-10-26-12-17/h1-10,12,23H,11,13H2

InChI Key

LDLGXDOKQUJLOB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=COC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.